molecular formula C6H7ClN4 B2671003 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride CAS No. 2137719-74-3

6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride

Cat. No.: B2671003
CAS No.: 2137719-74-3
M. Wt: 170.6
InChI Key: CIPAYBJQIUGOMO-UHFFFAOYSA-N
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Description

6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is a substituted pyrimidine derivative characterized by a methylamino group at position 6 and a carbonitrile group at position 4 of the pyrimidine ring, with a hydrochloride counterion enhancing its stability and solubility . Its molecular structure enables participation in hydrogen bonding and nucleophilic substitution reactions, making it a versatile intermediate.

Properties

IUPAC Name

6-(methylamino)pyrimidine-4-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c1-8-6-2-5(3-7)9-4-10-6;/h2,4H,1H3,(H,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPAYBJQIUGOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC(=C1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloropyrimidine-4-carbonitrile.

    Amination: The 6-chloropyrimidine-4-carbonitrile undergoes nucleophilic substitution with methylamine to form 6-(methylamino)pyrimidine-4-carbonitrile.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 6-(methylamino)pyrimidine-4-carbonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that pyrimidine derivatives, including 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride, exhibit significant anticancer activity. Studies have demonstrated that compounds containing the pyrimidine structure can inhibit cancer cell proliferation across various types of cancer. For instance, derivatives have been synthesized and tested against cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) with promising results.

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
6-(Methylamino)pyrimidine-4-carbonitrileMCF-70.09
6-(Methylamino)pyrimidine-4-carbonitrileHCT-1160.79
6-(Methylamino)pyrimidine-4-carbonitrileA5490.03

Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that pyrimidine derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives

CompoundBacteriaZone of Inhibition (mm)Reference
6-(Methylamino)pyrimidine-4-carbonitrileE. coli15
6-(Methylamino)pyrimidine-4-carbonitrileS. aureus20

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrimidine derivatives. Research has indicated that modifications to the methylamino group and carbonitrile substituent can significantly alter biological activity.

Table 3: SAR Analysis of Pyrimidine Derivatives

ModificationActivity ChangeReference
Methyl group addition at position 6Increased anticancer activity
Substitution at position 4 with halogensEnhanced antimicrobial properties

Neurological Applications

Recent studies have highlighted the potential of pyrimidines in treating neurological disorders. The modulation of G protein-coupled receptors (GPCRs) by pyrimidine derivatives suggests their possible use in developing drugs for conditions such as Alzheimer's disease and schizophrenia.

Case Study: GPCR Modulation
A study reported that specific pyrimidine derivatives could serve as allosteric modulators for GPCRs, leading to improved therapeutic outcomes in central nervous system disorders. The compound's ability to influence receptor activity opens avenues for novel treatments.

Anti-inflammatory Properties

Pyrimidines, including 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride, have shown anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). This property is particularly relevant in developing treatments for inflammatory diseases.

Table 4: COX Inhibition by Pyrimidine Derivatives

CompoundCOX-2 Inhibition (%)IC50 (µM)Reference
6-(Methylamino)pyrimidine-4-carbonitrile85%0.64

Mechanism of Action

The mechanism of action of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride with structurally related pyrimidine derivatives:

Compound Name Substituents (Position) Functional Groups Key References
6-(Methylamino)pyrimidine-4-carbonitrile HCl -CH₃NH (C6), -CN (C4), HCl salt Carbonitrile, methylamino, hydrochloride
6-Chloro-4-hydroxypyrimidine -Cl (C6), -OH (C4) Hydroxyl, chloro
7-Amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile -NH₂ (C7), -CN (C6), fused pyrano ring Carbonitrile, amino, ketone
6-Chloro-5-methoxypyrimidin-4-yl derivatives -Cl (C6), -OCH₃ (C5) Methoxy, chloro

Key Observations :

  • Substituent Effects : The carbonitrile group in the target compound enhances electrophilicity at C4, facilitating nucleophilic substitutions, whereas 6-Chloro-4-hydroxypyrimidine lacks this reactivity due to its hydroxyl group .
  • Salt Form : The hydrochloride salt improves aqueous solubility compared to neutral analogs like 6-chloro-4-hydroxypyrimidine, which may require polar aprotic solvents for reactions .
Physicochemical Properties
Property 6-(Methylamino)pyrimidine-4-carbonitrile HCl 6-Chloro-4-hydroxypyrimidine 7-Amino-4-oxo-pyrano-pyrimidine
Molecular Weight (g/mol) ~211 (HCl salt estimated) 130.54 ~245
Solubility High in water (HCl salt) Low (neutral form) Moderate in DMSO
Reactivity Nucleophilic substitution at C4 Electrophilic aromatic substitution Cyclization-prone

Notes: The hydrochloride salt’s solubility advantage supports its use in aqueous-phase reactions, unlike neutral analogs requiring organic solvents .

Biological Activity

6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C6H6N4·HCl, exhibits various interactions with biological targets, making it a candidate for further research in anticancer and antimicrobial applications.

The synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride typically involves:

  • Starting Material : 6-chloropyrimidine-4-carbonitrile.
  • Amination : Nucleophilic substitution with methylamine.
  • Hydrochloride Formation : Addition of hydrochloric acid to yield the hydrochloride salt.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity and potential modifications for enhanced efficacy.

The biological activity of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes involved in DNA replication and repair. This interaction may inhibit these enzymes, leading to anticancer effects. Additionally, the compound may exhibit antimicrobial properties by affecting bacterial cell functions.

Anticancer Activity

Research has demonstrated that derivatives of pyrimidine compounds, including 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride, can exhibit significant anticancer activity. For instance, studies have shown that related compounds have IC50 values indicating potent inhibition against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
6-(Methylamino)pyrimidine-4-carbonitrileHeLa0.039
Related derivativeMCF-70.64
Related derivativeHCT-1160.79

These findings suggest that modifications in the pyrimidine structure can lead to enhanced biological activity and specificity against cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride has been investigated for its antimicrobial effects. The compound's structure allows it to interact effectively with bacterial enzymes, potentially leading to growth inhibition.

Structure-Activity Relationship (SAR)

The SAR analysis of pyrimidine derivatives indicates that the presence of specific functional groups significantly influences biological activity. For example, the methylamino group at the 6-position enhances the compound's ability to interact with biological targets compared to similar compounds lacking this substitution .

Structural FeatureActivity Impact
Methylamino group at C-6Increases potency against cancer cells
Nitrile group at C-4Contributes to enzyme interaction

Case Studies

Several studies have focused on the optimization of pyrimidine derivatives for improved potency:

  • A study identified a compound with a pIC50 of 7.14 ± 0.04 against specific cancer targets, demonstrating a significant increase in activity through structural modifications .
  • Another investigation revealed that substituents on the pyrimidine ring could drastically alter inhibitory effects on enzymes related to cancer progression .

Q & A

Q. What are the key considerations for synthesizing 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride with high purity?

Methodological Answer:

  • Step 1: Optimize reaction conditions (e.g., temperature, solvent system) using chlorinated pyrimidine precursors (e.g., 6-chloro-4-hydroxypyrimidine derivatives) and methylamine under controlled pH .
  • Step 2: Monitor reaction progress via HPLC or LC-MS to detect intermediates and byproducts .
  • Step 3: Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution with dichloromethane:methanol) to isolate the hydrochloride salt .
  • Key Data: Yield optimization (>75%) and purity validation (>98% by NMR and elemental analysis) are critical for reproducibility .

Q. How can researchers confirm the structural integrity of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride?

Methodological Answer:

  • Technique 1: Use 1H^1H-NMR and 13C^{13}C-NMR to verify substitution patterns (e.g., methylamino group at position 6, nitrile at position 4) .
  • Technique 2: Employ FT-IR to confirm functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}, N-H bend for secondary amine) .
  • Advanced Validation: X-ray crystallography for unambiguous confirmation of molecular geometry and hydrogen bonding in the hydrochloride form .

Q. What stability protocols are recommended for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions: Store under inert atmosphere (argon) at -20°C in amber vials to prevent hydrolysis of the nitrile group or degradation of the hydrochloride salt .
  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 3 months) with periodic HPLC analysis to assess degradation thresholds .

Advanced Research Questions

Q. How can reaction mechanisms involving 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride be elucidated under varying pH conditions?

Methodological Answer:

  • Experimental Design: Use kinetic studies (UV-Vis spectroscopy) to track reaction rates in buffered solutions (pH 2–10) .
  • Isolation of Intermediates: Quench reactions at timed intervals and characterize intermediates via LC-MS or 15N^{15}N-NMR .
  • Computational Modeling: Apply DFT calculations to predict protonation states and reactive sites (e.g., nitrile vs. amine reactivity) .

Q. How should researchers address contradictory biological activity data in different assay systems?

Methodological Answer:

  • Case Study Example: If antimicrobial activity varies between Gram-positive and Gram-negative bacteria:
    • Step 1: Validate assay conditions (e.g., broth microdilution vs. agar diffusion) and control for compound solubility .
    • Step 2: Perform cytotoxicity assays (MTT on mammalian cells) to rule off-target effects .
    • Step 3: Use SPR or ITC to measure binding affinity to putative targets (e.g., bacterial enzymes) and correlate with activity .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace methylamino with ethylamino or aryl groups) and compare activities .
  • Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., nitrile with catalytic residues) .
  • Data Integration: Combine SAR data with ADMET profiling (e.g., LogP, metabolic stability) to prioritize lead candidates .

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives?

Methodological Answer:

  • Orthogonal Validation: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and high-resolution mass spectrometry (HRMS) .
  • Dynamic Effects: Account for tautomerism (e.g., pyrimidine ring proton exchange) using variable-temperature NMR .

Q. What methodologies are recommended for studying its potential ecotoxicological impact?

Methodological Answer:

  • Aquatic Toxicity Testing: Use Daphnia magna acute toxicity assays (OECD 202) to determine LC50_{50} values .
  • Degradation Studies: Perform photolysis/hydrolysis experiments with LC-MS/MS to identify breakdown products .

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